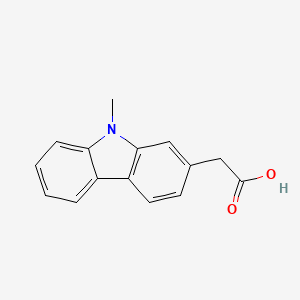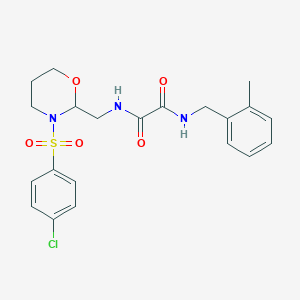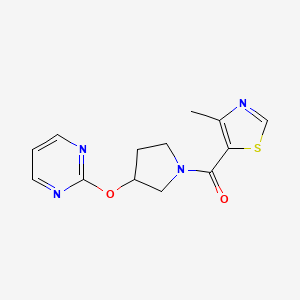
(R)-methyl 2-(isopropylamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-methyl 2-(isopropylamino)butanoate” is a chemical compound. It contains 33 bonds in total, including 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the R-enantiomer of the β-receptor antagonist N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide was synthesized from cheap starting materials and enantiopure chiral reagent through an efficient, convenient, and practical synthetic strategy .Molecular Structure Analysis
The molecule consists of 21 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 34 atoms . It contains 33 bonds in total, including 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving “®-methyl 2-(isopropylamino)butanoate” are not available, similar compounds undergo various reactions. For instance, nucleophilic additions to a carbonyl group are common in organic chemistry. The electrophilic character of the carbonyl carbon can be transmitted to the beta-carbon of a double bond if the double bond is conjugated to the carbonyl group .Wissenschaftliche Forschungsanwendungen
Biofuel Research
(R)-methyl 2-(isopropylamino)butanoate, as part of the methyl butanoate family, is studied in biofuel research. Jiao, Zhang, and Dibble (2015) investigated the thermodynamics and kinetics of autoignition chemistry of methyl butanoate, a surrogate for fatty acid esters in biodiesel. Their focus was on hydroperoxy alkylperoxy radicals critical for diesel fuel autoignition, revealing key insights into the reactions significant at temperatures relevant to autoignition (Jiao, Zhang, & Dibble, 2015).
Synthesis and Chemical Processes
The compound has been used in the catalytic enantioselective synthesis of complex molecules. Jessen et al. (2011) described using a silyl-protected variant of the compound in the synthesis of (+)-torrubiellone C, a process involving several sophisticated chemical reactions. This demonstrates its utility in complex organic syntheses (Jessen et al., 2011).
Chiral Building Blocks in Pharmaceutical Synthesis
The compound serves as a chiral building block in pharmaceutical synthesis. Lund, Bøckmann, and Jacobsen (2016) synthesized enantiomers of a compound using lipase catalysis, where the R-alcohol form is a building block for the β-blocker atenolol. This highlights its role in producing enantiomerically pure substances for pharmaceutical applications (Lund, Bøckmann, & Jacobsen, 2016).
Material Science and Polymer Research
In material science, Xia et al. (2005) utilized atom transfer radical polymerizations of N-isopropylacrylamide, where the use of isopropyl butanoate is relevant. Their work contributes to understanding the thermal response of polymers and their applications in various industrial processes (Xia, Yin, Burke, & Stöver, 2005).
Corrosion Inhibition
The compound’s derivatives have been explored as corrosion inhibitors. Tansuğ et al. (2014) synthesized Methyl 3-((2-mercaptophenyl)imino)butanoate as a copper protection agent, indicating its potential in materials preservation and industrial maintenance (Tansuğ et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds such as ®-atenolol have been found to interact with targets like lactotransferrin and group iie secretory phospholipase a2 .
Mode of Action
These changes could potentially alter the function of the target proteins, affecting the overall biological processes they are involved in .
Biochemical Pathways
It’s plausible that the compound could influence various metabolic and signaling pathways, given its potential interactions with proteins like lactotransferrin and group iie secretory phospholipase a2 .
Result of Action
Based on its potential targets, it can be inferred that the compound might influence various cellular processes, potentially leading to changes in cell function .
Eigenschaften
IUPAC Name |
methyl (2R)-2-(propan-2-ylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-7(8(10)11-4)9-6(2)3/h6-7,9H,5H2,1-4H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHGXXMBHEUOC-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl 2-(isopropylamino)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2398854.png)
![{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2398856.png)


![[4-(Oxan-4-yloxy)phenyl]boronic acid](/img/structure/B2398861.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)
![(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2398864.png)


![2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide](/img/structure/B2398870.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2398872.png)

![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B2398875.png)
![methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)